Sub‑Nanomolar KOR Binding Affinity and >200‑Fold Selectivity over μ and δ Receptors
In head‑to‑head radioligand binding assays using human cloned opioid receptors expressed in CHO cells, GNTI exhibits a Ki of 0.18 nM for the κ‑opioid receptor, which represents a 208‑fold selectivity window over the μ‑opioid receptor (Ki = 36.9 nM) and a 799‑fold selectivity window over the δ‑opioid receptor (Ki = 70 nM) . This selectivity profile is substantially improved relative to the prototypical KOR antagonist nor‑BNI, which shows only 3‑ to 44‑fold selectivity over μ and δ receptors in the same assay systems [1]. The quantified 208‑fold and 799‑fold selectivity ratios for GNTI provide a direct, measurable advantage over nor‑BNI for experiments where μ‑ or δ‑receptor cross‑reactivity would confound data interpretation.
| Evidence Dimension | Binding affinity (Ki) and selectivity ratios |
|---|---|
| Target Compound Data | Ki(KOR) = 0.18 nM; Ki(MOR) = 36.9 nM; Ki(DOR) = 70 nM; Selectivity KOR/MOR = 208×; KOR/DOR = 799× |
| Comparator Or Baseline | nor‑BNI: Ki(KOR) = low nM; Selectivity over μ/δ = 3‑ to 44‑fold (as reported in same publication context) |
| Quantified Difference | GNTI exhibits approximately 5‑ to 20‑fold higher selectivity for KOR over MOR and DOR compared to nor‑BNI |
| Conditions | Human cloned μ, δ, κ opioid receptors expressed in CHO cells; radioligand binding assay |
Why This Matters
Higher selectivity translates to cleaner KOR‑specific phenotypes in vitro and in vivo, reducing the need for additional control experiments to rule out μ‑ or δ‑mediated effects.
- [1] Munro TA, Huang XP, Inglese C, et al. Selective κ opioid antagonists nor-BNI, GNTI and JDTic have low affinities for non-opioid receptors and transporters. PLoS One. 2013;8(8):e70701. View Source
